N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide
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Overview
Description
N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing hydrazine derivatives with diketones or ketoesters.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophiles.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is usually attached via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a tool compound to study the biological pathways involving pyridazine and pyrrolidine derivatives.
Industrial Applications: The compound’s sulfonamide group makes it useful in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action for N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazine and pyrrolidine rings. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and exhibit diverse pharmacological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely studied for their biological activity and therapeutic potential.
Uniqueness
N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide is unique due to the combination of its three distinct functional groups. This structural complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,2-diethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-14-7-8-15(13-17(14)25(23,24)19-4-2)16-9-10-18(21-20-16)22-11-5-6-12-22/h7-10,13,19H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENNFPBLQAVZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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